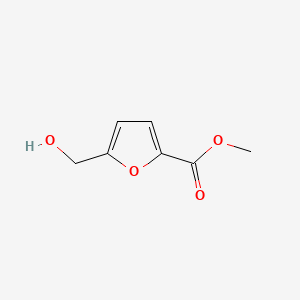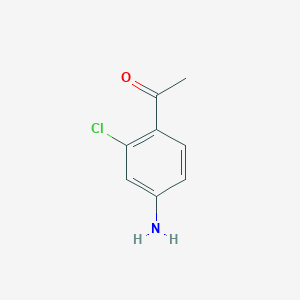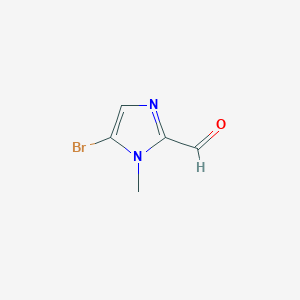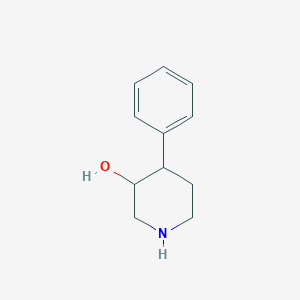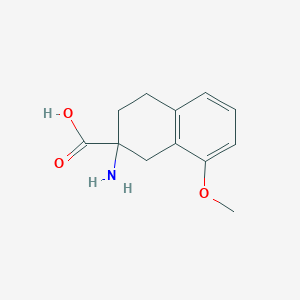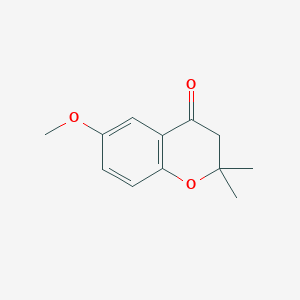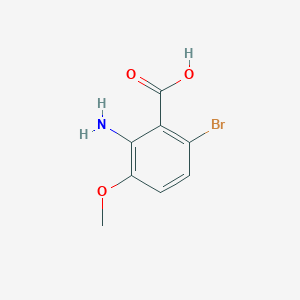
3-乙基-1-苯并呋喃-2-羧酸
描述
3-Ethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The benzofuran ring is a core structure in various biologically active natural medicines and synthetic chemical raw materials .
科学研究应用
3-Ethyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
作用机制
Target of Action
3-Ethyl-1-benzofuran-2-carboxylic acid, also known as 2-Benzofurancarboxylic acid, 3-ethyl-, is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they interact with their targets to induce changes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
生化分析
Biochemical Properties
3-Ethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy
Cellular Effects
The effects of 3-Ethyl-1-benzofuran-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran compounds have demonstrated anti-tumor activities by inducing apoptosis and inhibiting cell proliferation . Additionally, they exhibit antibacterial properties by disrupting bacterial cell walls and inhibiting protein synthesis . These effects highlight the potential therapeutic applications of 3-Ethyl-1-benzofuran-2-carboxylic acid in oncology and infectious diseases.
Molecular Mechanism
At the molecular level, 3-Ethyl-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and cancer metastasis . This inhibition can prevent the degradation of extracellular matrix components, thereby inhibiting tumor invasion and metastasis.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Ethyl-1-benzofuran-2-carboxylic acid in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran compounds exhibit high stability under various conditions, with minimal degradation over time . Long-term exposure to these compounds has been associated with sustained anti-tumor and antibacterial activities, indicating their potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of 3-Ethyl-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, it exhibits therapeutic effects without significant toxicity. At high doses, benzofuran derivatives can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-Ethyl-1-benzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Benzofuran derivatives are metabolized primarily in the liver through oxidation and conjugation reactions . These metabolic processes ensure the compound’s detoxification and excretion, reducing the risk of accumulation and toxicity.
Transport and Distribution
The transport and distribution of 3-Ethyl-1-benzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 3-Ethyl-1-benzofuran-2-carboxylic acid affects its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, benzofuran derivatives have been shown to localize in the mitochondria, where they modulate mitochondrial function and induce apoptosis in cancer cells . This subcellular targeting enhances the compound’s therapeutic efficacy and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and high yield .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 3-Ethyl-1-benzofuran-2-carboxylic acid would depend on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
3-Ethyl-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzofuran-2-carboxylic acid: A similar compound with a saturated benzofuran ring.
Benzothiophene derivatives: Compounds with a sulfur atom replacing the oxygen in the benzofuran ring.
Indole derivatives: Compounds with a nitrogen atom in the ring structure, similar to benzofuran.
Uniqueness
3-Ethyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the ethyl group at the 3-position. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
属性
IUPAC Name |
3-ethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJMNAIMOCVKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510769 | |
| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26690-96-0 | |
| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


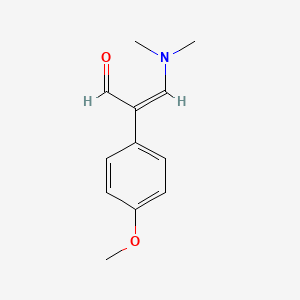

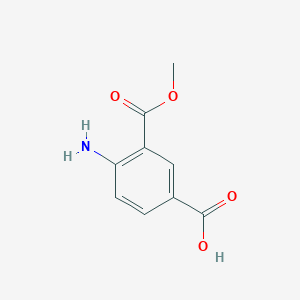
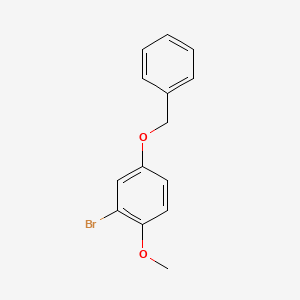
![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)
